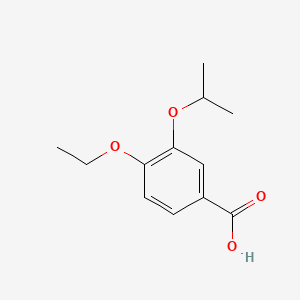
Nickel64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-64 is a stable isotope of the element nickel, which has an atomic number of 28 and a mass number of 64. This isotope is naturally occurring and is one of the five stable isotopes of nickel. Nickel-64 is known for its applications in various scientific fields due to its unique properties, including its stability and non-radioactive nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-64 can be produced through various methods, including the irradiation of natural nickel in a cyclotron. The reaction route typically involves the bombardment of nickel with protons, leading to the formation of Nickel-64. The reaction can be represented as: [ ^{64}\text{Ni} + p \rightarrow ^{64}\text{Cu} + n ] where a proton (p) is used to convert Nickel-64 into Copper-64 (Cu), which can then be separated and purified .
Industrial Production Methods: In industrial settings, Nickel-64 is often produced using high-energy cyclotrons. The process involves the electroplating of nickel onto a target material, followed by irradiation. The electroplating bath typically contains nickel sulfate, boric acid, and ammonium chloride, with the pH maintained around 9. The target is then irradiated with protons to produce Nickel-64 .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-64, like other nickel isotopes, undergoes various chemical reactions, including:
Oxidation: Nickel-64 can react with oxygen to form nickel(II) oxide (NiO). [ 2 \text{Ni} + O_2 \rightarrow 2 \text{NiO} ]
Reduction: Nickel(II) oxide can be reduced back to metallic nickel using hydrogen gas. [ \text{NiO} + H_2 \rightarrow \text{Ni} + H_2O ]
Substitution: Nickel-64 can form complexes with ligands, such as ammonia, leading to the formation of hexaamminenickel(II) complex. [ \text{Ni}^{2+} + 6 \text{NH}_3 \rightarrow [\text{Ni}(\text{NH}_3)_6]^{2+} ]
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Ammonia in aqueous solution.
Major Products:
Oxidation: Nickel(II) oxide (NiO).
Reduction: Metallic nickel (Ni).
Substitution: Hexaamminenickel(II) complex ([Ni(NH3)6]2+) .
Applications De Recherche Scientifique
Nickel-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of metalloproteins and enzymes that require nickel as a cofactor.
Medicine: Utilized in the production of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: Applied in the development of high-performance alloys and catalysts for various industrial processes .
Mécanisme D'action
The mechanism by which Nickel-64 exerts its effects depends on its application. In biological systems, Nickel-64 can act as a cofactor for enzymes, facilitating catalytic reactions. For example, in the enzyme urease, nickel ions are essential for the hydrolysis of urea into ammonia and carbon dioxide. The nickel ions coordinate with the substrate and stabilize the transition state, enhancing the reaction rate .
Comparaison Avec Des Composés Similaires
Nickel-64 can be compared with other stable isotopes of nickel, such as Nickel-58, Nickel-60, Nickel-61, and Nickel-62. While all these isotopes share similar chemical properties, Nickel-64 is unique due to its specific applications in radiopharmaceuticals and its role in biological systems. Other similar compounds include:
Nickel-58: Used in the study of nuclear reactions and as a standard in mass spectrometry.
Nickel-60: Employed in the production of nickel-based superalloys.
Nickel-61: Utilized in neutron activation analysis.
Nickel-62: Applied in the study of nuclear magnetic resonance (NMR) spectroscopy
Propriétés
Numéro CAS |
14378-31-5 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
